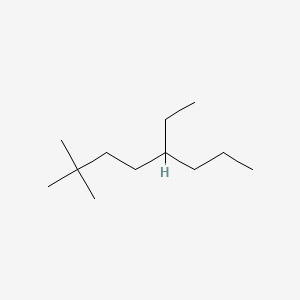

5-Ethyl-2,2-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62183-97-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-2,2-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-8-11(7-2)9-10-12(3,4)5/h11H,6-10H2,1-5H3 |

InChI Key |

ACWGGQUVVQOZPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the branched alkane, 5-Ethyl-2,2-dimethyloctane. Due to a scarcity of publicly available experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous structures to present a thorough profile. This guide covers molecular and physical characteristics, chemical reactivity, and generalized experimental protocols for synthesis and analysis, serving as a valuable resource for professionals in research and drug development.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the dodecane (B42187) isomer family, its branched structure imparts distinct physical and chemical properties compared to its linear counterpart, n-dodecane. Understanding these properties is crucial for its potential applications in various fields, including its use as a non-polar solvent, a component in fuel blends, or as a reference compound in analytical chemistry. This guide aims to consolidate the predicted and known characteristics of this compound, offering a foundational understanding for scientific applications.

Molecular and Physical Properties

The molecular structure of this compound, with its ethyl and dimethyl substitutions, influences its physical properties. While specific experimental data are limited, the following table summarizes its key molecular identifiers and provides estimated physical properties based on computational models and data from similar branched alkanes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62183-97-5 | PubChem[1] |

| Boiling Point | Estimated 190-210 °C | Inferred from isomers |

| Melting Point | Estimated < -50 °C | Inferred from isomers |

| Density | Estimated 0.75-0.77 g/cm³ | Inferred from isomers |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | General alkane properties[2] |

Chemical Properties and Reactivity

As a saturated hydrocarbon, this compound exhibits the characteristic chemical inertness of alkanes. Its reactivity is generally limited to combustion and free-radical halogenation under specific conditions.

Combustion

Complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.

Reaction: 2 C₁₂H₂₆(l) + 37 O₂(g) → 24 CO₂(g) + 26 H₂O(g) + Energy

Halogenation

Under ultraviolet (UV) light or at high temperatures, this compound can undergo free-radical halogenation. The reaction is generally non-selective, leading to a mixture of halogenated products. The substitution is more likely to occur at tertiary hydrogen atoms due to the higher stability of the resulting tertiary free radical.

Experimental Protocols

Synthesis of Branched Alkanes

A versatile method for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene.

Experimental Workflow:

The Wurtz reaction can be employed to synthesize symmetrical alkanes by coupling two alkyl halides in the presence of sodium metal. To synthesize an unsymmetrical alkane like this compound, a mixture of products would be expected, making this method less ideal for targeted synthesis.

Logical Relationship:

Analytical Protocols

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane).

-

Injection: Inject the sample into the GC.

-

Separation: The sample is vaporized and travels through a capillary column, separating based on boiling point and polarity.

-

Detection (MS): As components elute from the column, they enter the mass spectrometer, are ionized, and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for identification. Branched alkanes often show characteristic fragmentation at the branching points.[3][4]

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

Expected Spectral Features:

-

¹H NMR: Signals for methyl, methylene, and methine protons would appear in the upfield region (typically 0.7-2.0 ppm). The chemical shifts and splitting patterns would be complex due to the branching.

-

¹³C NMR: Distinct signals for each unique carbon atom would be observed. Quaternary carbons would appear as singlets.

Signaling Pathways and Logical Relationships

Currently, there is no known involvement of this compound in specific biological signaling pathways. Its primary relevance in a biological context would be as a non-polar, inert molecule.

Conclusion

This compound is a branched alkane with physical and chemical properties dictated by its molecular structure. While specific experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The generalized protocols for synthesis and analysis offer a practical framework for researchers and professionals working with this and similar branched alkanes. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

5-Ethyl-2,2-dimethyloctane is a saturated hydrocarbon featuring an eight-carbon main chain (octane). It is substituted with two methyl groups at the second carbon position and an ethyl group at the fifth carbon position.

IUPAC Nomenclature and Chemical Formula

-

IUPAC Name: this compound

-

Chemical Formula: C₁₂H₂₆

-

Molecular Weight: 170.33 g/mol [1]

-

CAS Number: 62183-97-5

Connectivity and Basic Structural Features

The molecular structure is characterized by single covalent bonds between all atoms. The carbon skeleton can be visualized as an octane (B31449) chain with branching at the C2 and C5 positions. The presence of a quaternary carbon at the C2 position, bonded to two methyl groups and two other carbon atoms, introduces significant steric hindrance in that region of the molecule.

Conformational Analysis

The flexibility of single carbon-carbon bonds allows this compound to exist in numerous conformations, which are different spatial arrangements of the atoms. These conformations are interconvertible through bond rotation and differ in their potential energy. The most stable conformations are those that minimize steric and torsional strain.

Key Rotatable Bonds and Dihedral Angles

The conformational landscape of this compound is primarily determined by the rotation around several key C-C bonds. The most significant of these is the C4-C5 bond, as rotation around this bond will dictate the relative positions of the bulky substituents on the octane chain.

The stability of different conformations is often described in terms of dihedral angles, which are the angles between two intersecting planes. For alkanes, the most stable conformations are typically the staggered conformations (dihedral angles of 60°, 180°, and 300°), while the eclipsed conformations (dihedral angles of 0°, 120°, and 240°) are the least stable due to torsional strain.

Predicted Stable Conformations

Due to the complexity of the molecule, a full conformational analysis would require computational modeling. However, we can predict the general features of the most stable conformers by considering the principles of steric hindrance.

The bulky tert-butyl group at one end of the molecule (originating from the 2,2-dimethyl substitution) and the ethyl group at the C5 position will tend to orient themselves to be as far apart as possible to minimize steric repulsion. This suggests that the lowest energy conformation will likely have an extended, zig-zag arrangement of the carbon backbone, with the ethyl group in an anti-periplanar position relative to the main chain.

Estimated Bond Parameters

While specific experimental values for this compound are not available, typical bond lengths and angles for alkanes can be used as a reasonable approximation.

| Parameter | Estimated Value |

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| C-C-C Bond Angle | ~109.5° |

| H-C-H Bond Angle | ~109.5° |

Note: These are generalized values. Actual bond lengths and angles will vary slightly due to the specific chemical environment within the molecule.

Experimental and Computational Methodologies

Determining the precise conformational preferences and structural parameters of a molecule like this compound would typically involve a combination of experimental techniques and computational modeling.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.

-

¹H and ¹³C NMR: These experiments would provide information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts can give clues about the local geometry.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique can be used to identify protons that are close to each other in space, providing crucial distance constraints for determining the preferred conformation.

-

Coupling Constants (J-coupling): The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them (as described by the Karplus equation). Measuring these constants can provide quantitative information about the torsional angles in the molecule.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based conformational analysis.

3.1.2. Gas Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase. It provides information about bond lengths, bond angles, and the overall geometry of the molecule. By analyzing the diffraction pattern of electrons scattered by the molecules, a radial distribution curve can be generated, which reveals the distances between atoms.

Experimental Workflow for Gas Electron Diffraction:

References

A Comprehensive Guide to the IUPAC Nomenclature of Highly Branched Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as it applies to highly branched isomers of dodecane (B42187) (C₁₂H₂₆). A systematic and unambiguous naming convention for complex organic molecules is paramount in scientific research and drug development, ensuring clear communication and accurate identification of chemical structures. Dodecane, with its 355 structural isomers, serves as an excellent model for illustrating the systematic application of these rules to complex, highly branched alkanes.[1][2]

Systematic Protocol for IUPAC Nomenclature of Branched Alkanes

The IUPAC system provides a methodical protocol for naming alkanes, ensuring that every distinct isomer has a unique and descriptive name.[3][4] This process can be broken down into a series of logical steps, detailed below.

Identifying the Principal Carbon Chain

The foundation of any IUPAC name is the principal (or parent) chain, which is the longest continuous chain of carbon atoms within the molecule.[3][5][6][7][8][9]

-

Rule 1.1.1: The longest continuous chain of carbon atoms determines the root name of the alkane. For dodecane isomers, the principal chain will be shorter than twelve carbons.

-

Rule 1.1.2: If two or more chains of equal length are identified, the chain with the greatest number of substituents is selected as the principal chain.[5][6][8][10]

Numbering the Principal Chain

Once the principal chain is identified, its carbon atoms must be numbered to provide locants for the attached substituents.

-

Rule 1.2.1: The chain is numbered from the end that gives the lowest possible number to the first substituent.[6][7][11]

-

Rule 1.2.2: If there is a tie, the chain is numbered to give the lowest possible numbers to all substituents. This is often referred to as the "first point of difference" rule.[8][12]

-

Rule 1.2.3: If different numbering directions produce the same set of locants, the direction is chosen that assigns the lowest number to the substituent that comes first in alphabetical order.[5][12]

Identifying and Naming Substituents

Groups attached to the principal chain are called substituents or alkyl groups.[3][11]

-

Rule 1.3.1: Substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[6][7] For example, a one-carbon substituent is a methyl group, and a two-carbon substituent is an ethyl group.

-

Rule 1.3.2: If the same substituent appears more than once, prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the number of identical substituents.[5][6][11] Each substituent must have its own locant.[10]

Naming Complex Substituents

Highly branched isomers often contain complex substituents that are themselves branched.

-

Rule 1.4.1: A complex substituent is named by numbering its own longest carbon chain, starting with the carbon atom directly attached to the principal chain as position 1.[5][6][13]

-

Rule 1.4.2: The name of the complex substituent is enclosed in parentheses to avoid confusion.[5][6][14] For example, a substituent with the structure -CH(CH₃)CH₂CH₃ is named (1-methylpropyl).

-

Rule 1.4.3: For alphabetization, the entire name of the complex substituent, including any numerical prefixes, is considered.[13][14] For instance, "(1,2-dimethylpropyl)" is alphabetized under "d".

Assembling the Full IUPAC Name

The final name is constructed by combining the names of the substituents and the principal chain.

-

Rule 1.5.1: Substituents are listed in alphabetical order, preceded by their locants.[5][6][11] The prefixes "di-", "tri-", etc., and hyphenated prefixes like "sec-" and "tert-" are ignored for alphabetization, but "iso-" and "neo-" are considered part of the name.[5][15]

-

Rule 1.5.2: Numbers are separated from other numbers by commas and from letters by hyphens.[6][11] The full name is written as a single word.[6][11]

Data Presentation: Examples of Highly Branched Dodecane Isomers

The following table provides examples of highly branched dodecane isomers, illustrating the application of the IUPAC nomenclature rules.

| Structural Formula (Condensed) | Principal Chain | Substituents | IUPAC Name |

| CH₃C(CH₃)₂CH₂C(CH₃)₂CH₂CH₂CH₃ | Heptane | 2,2,4,4-Tetramethyl | 2,2,4,4-Tetramethylheptane |

| CH₃CH₂C(CH₃)₂CH(CH₃)CH(CH₃)CH₂CH₃ | Heptane | 3,3,4,5-Tetramethyl | 3,3,4,5-Tetramethylheptane |

| CH₃CH(CH₃)CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃ | Heptane | 3,4-Diethyl-2-methyl | 3,4-Diethyl-2-methylheptane |

| (CH₃)₃CCH₂CH(CH₃)CH(CH₃)CH₂CH₃ | Heptane | 2,2,4,5-Tetramethyl | 2,2,4,5-Tetramethylheptane |

| CH₃CH₂CH(CH(CH₃)₂)CH(CH(CH₃)₂)CH₂CH₃ | Heptane | 3,4-Diisopropyl | 3,4-Diisopropylheptane |

| CH₃C(CH₃)₂CH(CH₂CH₃)C(CH₃)₂CH₂CH₃ | Heptane | 4-Ethyl-2,2,4-trimethyl | 4-Ethyl-2,2,4-trimethylheptane |

| CH₃CH₂C(CH₃)(CH₂CH₃)CH₂C(CH₃)₂CH₂CH₃ | Octane | 3-Ethyl-3,5,5-trimethyl | 3-Ethyl-3,5,5-trimethyloctane |

| CH₃CH₂C(CH₂CH₃)₂CH₂CH(CH₃)CH₂CH₃ | Octane | 3,3-Diethyl-5-methyl | 3,3-Diethyl-5-methyloctane |

| CH₃CH₂CH(CH₃)C(CH₂CH₃)₂CH₂CH₂CH₃ | Octane | 4,4-Diethyl-3-methyl | 4,4-Diethyl-3-methyloctane |

| (CH₃CH₂)₃CCH(CH₃)CH₂CH₂CH₃ | Heptane | 3,3-Diethyl-4-methyl | 3,3-Diethyl-4-methylheptane |

Visualizing the IUPAC Nomenclature Workflow

The application of IUPAC rules follows a clear, logical progression. The following diagrams, rendered using the DOT language, illustrate these workflows.

Workflow for Determining the Principal Chain

Caption: Logical flow for identifying the principal chain in a branched alkane.

Workflow for Numbering the Principal Chain

Caption: Decision process for numbering the principal carbon chain.

Workflow for Assembling the Final IUPAC Name

Caption: Step-by-step assembly of the final IUPAC name for a complex alkane.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Dodecane, n-Dodecane, 112-40-3 [chemkits.eu]

- 3. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 4. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. sarthaks.com [sarthaks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 8. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 9. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 10. 2.4 Naming Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 11. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 12. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. Naming Complex Substituents - Chad's Prep® [chadsprep.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. IUPAC Rules [chem.uiuc.edu]

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic routes for the branched alkane 5-ethyl-2,2-dimethyloctane. Given the absence of a directly published synthesis in the surveyed literature, this document outlines two primary retrosynthetic strategies based on fundamental and widely applied organic chemistry reactions: a Grignard-based approach and a Wittig reaction-based approach. Each route is presented with detailed, step-by-step experimental protocols adapted from analogous transformations, quantitative data summarized for clarity, and logical diagrams to visualize the synthetic pathways.

Executive Summary

This compound is a saturated hydrocarbon with a specific branching pattern. Its synthesis requires the strategic formation of carbon-carbon bonds. This guide explores two robust and versatile methods for constructing the carbon skeleton of the target molecule.

Route 1: Grignard Reaction followed by Dehydration and Hydrogenation This classic three-step approach involves the synthesis of a tertiary alcohol intermediate via a Grignard reaction. The subsequent elimination of water (dehydration) yields an alkene, which is then reduced (hydrogenated) to the final alkane.

Route 2: Wittig Reaction followed by Hydrogenation This two-step route utilizes the powerful Wittig reaction to form the alkene intermediate directly from a ketone and a phosphonium (B103445) ylide. The resulting alkene is then hydrogenated to afford this compound.

Both routes offer viable pathways to the target molecule, with the choice of method depending on factors such as starting material availability, desired stereochemical control (if applicable in related structures), and reaction scalability.

Retrosynthetic Analysis and Proposed Routes

A retrosynthetic analysis of this compound suggests several possible disconnections. The most logical approaches involve forming one of the carbon-carbon bonds central to the branched structure.

Logical Workflow for Synthesis Route Selection

An In-depth Technical Guide to 5-ethyl-2,2-dimethyloctane (CAS 62183-97-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-2,2-dimethyloctane, identified by the CAS number 62183-97-5, is a branched-chain alkane with the molecular formula C12H26. As a member of the C12 hydrocarbon family, its physicochemical properties and potential biological effects are of interest in various fields, including toxicology, environmental science, and as a potential component in complex hydrocarbon mixtures. This technical guide provides a comprehensive overview of the known properties and hazards of this compound, drawing from available data and established scientific principles for related compounds. Due to the limited availability of experimental data for this specific isomer, some information presented is based on computational estimations and data from structurally similar C12 branched alkanes.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. The following tables summarize the available quantitative data for this compound.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.335 g/mol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.63900 | [1] |

| Exact Mass | 170.203 g/mol | [1] |

Table 2: Estimated Physical Properties

| Property | Value | Source |

| Melting Point | -50.8 °C | Estimated |

| Boiling Point | 189 °C | Estimated |

| Density | 0.7482 g/mL | Estimated |

| Refractive Index | 1.4199 | Estimated |

Hazards and Toxicology

GHS Classification (General for C12 Isoalkanes):

-

Acute Toxicity (Oral): LD50 > 5000 mg/kg (rat)[2]

-

Acute Toxicity (Dermal): LD50 > 2000 mg/kg (rat)[2]

-

Acute Toxicity (Inhalation): LC50 > 5000 mg/m³ (rat)[2]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.

General Health Hazards:

Based on a safety data sheet for a closely related substance, prolonged or repeated exposure may cause damage to organs. It is also indicated that it may damage fertility or the unborn child. The substance is considered harmful if swallowed or inhaled.

Table 3: Summary of Toxicological Endpoints for C12-14 Iso-Alkanes

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw | Rat | [2] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat | [2] |

| Acute Inhalation Toxicity (LC50) | > 5000 mg/m³ air | Rat | [2] |

Environmental Hazards

The environmental fate and ecotoxicity of this compound have not been extensively studied. However, data for a mixture of C12-14 iso-alkanes provides an indication of its potential environmental impact.

Table 4: Ecotoxicity Data for C12-14 Iso-Alkanes

| Endpoint | Result | Species | Duration | Source |

| Toxicity to Fish (LL50) | > 1000 mg/L | Oncorhynchus mykiss | 24 h | [2] |

| Toxicity to Daphnia (EL50) | > 1000 mg/L | Daphnia magna | 24 h | [2] |

| Toxicity to Algae (EL50) | > 1000 mg/L | Pseudokirchneriella subcapitata | 72 h | [2] |

Based on this data, C12-14 iso-alkanes show low acute toxicity to aquatic organisms.

Experimental Protocols

Specific experimental protocols for the synthesis, analysis, or biological evaluation of this compound are not detailed in the available literature. However, general methodologies for the synthesis and analysis of branched alkanes can be applied.

General Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound can be challenging and often involves multi-step procedures. A common strategy involves the use of Grignard reagents followed by dehydration and hydrogenation.[3]

Caption: A generalized workflow for the synthesis of a branched alkane.

Methodology:

-

Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an ether solvent to form a Grignard reagent.

-

Reaction with a Ketone: The Grignard reagent is then reacted with a suitable ketone to form a tertiary alcohol. For this compound, this would require careful selection of the starting ketone and Grignard reagent to achieve the desired carbon skeleton.

-

Dehydration: The resulting tertiary alcohol is dehydrated, typically using an acid catalyst, to yield an alkene.

-

Hydrogenation: The alkene is then hydrogenated using a catalyst such as palladium on carbon to produce the final saturated branched alkane.[3]

General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Caption: A typical workflow for the analysis of a branched alkane using GC-MS.

Methodology:

-

Sample Preparation: The sample containing the analyte is dissolved in a suitable volatile solvent.

-

Gas Chromatography: A small volume of the sample is injected into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are first ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

-

Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern in the mass spectrum can be used to identify the compound by comparing it to a spectral library or by interpretation.[4]

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding the specific biological activity or any interaction of this compound with cellular signaling pathways. Research in this area would be necessary to elucidate any potential pharmacological or toxicological mechanisms of action.

Conclusion

This compound is a C12 branched alkane for which there is a significant lack of experimentally determined data. The available information, largely based on estimations and data from related compounds, suggests it has low acute toxicity. However, the potential for long-term health effects and aspiration hazards should be noted. Further experimental research is required to fully characterize its physicochemical properties, toxicological profile, and environmental fate. The general protocols for synthesis and analysis provided here can serve as a starting point for such investigations. Researchers and drug development professionals should exercise caution when handling this compound and refer to general safety guidelines for handling volatile organic compounds.

References

An In-depth Technical Guide to the Structural Isomers of Dodecane (C12H26) and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers, each exhibiting unique physical properties stemming from their distinct molecular architectures.[1][2] This guide provides a detailed exploration of the relationship between the structural variations of dodecane isomers and their boiling points. Understanding these structure-property relationships is crucial in various scientific disciplines, including materials science, chemical engineering, and pharmacology, where the volatility and intermolecular interactions of a compound are of paramount importance.

The boiling point of a substance is a critical physical constant that is heavily influenced by the strength of intermolecular forces. In the case of nonpolar alkanes such as dodecane and its isomers, the primary intermolecular interactions are London dispersion forces. The magnitude of these forces is dependent on the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, leading to stronger attractions and, consequently, a higher boiling point.

The Influence of Molecular Structure on Boiling Point

A key principle governing the boiling points of alkane isomers is the degree of branching in the carbon chain. As the number of branches increases, the molecule becomes more compact and spherical. This reduction in surface area diminishes the effectiveness of London dispersion forces, resulting in a lower boiling point. Conversely, straight-chain alkanes, with their larger surface areas, experience stronger intermolecular attractions and therefore exhibit higher boiling points.[3][4]

This principle is clearly illustrated by comparing the boiling point of the linear isomer, n-dodecane, with its various branched counterparts. As we move from singly branched to multiply branched isomers, a discernible trend of decreasing boiling points is observed.

Data Presentation: Boiling Points of Selected Dodecane Isomers

The following table summarizes the boiling points of n-dodecane and a selection of its branched isomers, showcasing the impact of structural variations on this key physical property.

| Isomer Name | IUPAC Name | Boiling Point (°C) |

| n-Dodecane | Dodecane | 216.2[5] |

| 2-Methylundecane (B1362468) | 2-Methylundecane | 210[6] |

| 3-Methylundecane (B86300) | 3-Methylundecane | 210.8[7] |

| 4-Methylundecane (B1196022) | 4-Methylundecane | 209.8[8] |

| 5-Methylundecane (B167939) | 5-Methylundecane | 204[9] |

| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 201[10] |

| 3,3-Dimethyldecane | 3,3-Dimethyldecane | Not Available |

| 4,4-Dimethyldecane | 4,4-Dimethyldecane | Not Available |

| 2,2,3-Trimethylnonane | 2,2,3-Trimethylnonane | 202[11] |

| 2,3,4-Trimethylnonane (B15455513) | 2,3,4-Trimethylnonane | 200[12] |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 177-178 |

| 2,2,3,3,4,4-Hexamethylhexane | 2,2,3,3,4,4-Hexamethylhexane | 192 |

Experimental Protocols for Boiling Point Determination

Accurate determination of boiling points is essential for characterizing and identifying liquid compounds. For high-purity substances like the isomers of dodecane, several advanced techniques are employed to ensure precision.

Ebulliometry

Ebulliometry is a highly accurate method for determining the boiling point of a liquid by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Methodology:

-

Apparatus Setup: An ebulliometer, an instrument designed for precise boiling point measurements, is assembled. This typically consists of a boiling flask, a condenser, and a high-precision temperature probe (e.g., a platinum resistance thermometer or a thermistor).

-

Sample Preparation: A precisely measured volume of the dodecane isomer is introduced into the boiling flask.

-

Heating and Equilibration: The sample is heated gently. The design of the ebulliometer ensures that the liquid and vapor phases are in equilibrium. The vapor condenses and is returned to the boiling liquid, maintaining a constant composition.

-

Temperature Measurement: The temperature of the vapor in equilibrium with the boiling liquid is continuously monitored. The boiling point is recorded when the temperature reading stabilizes, indicating that the system has reached a steady state.

-

Pressure Correction: The ambient atmospheric pressure is recorded, and the measured boiling point is corrected to standard pressure (101.325 kPa) using appropriate thermodynamic equations if necessary.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be adapted for the determination of boiling points.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the dodecane isomer (typically a few milligrams) is hermetically sealed in a sample pan. A tiny, laser-drilled hole is often made in the lid of the pan to allow for vapor to escape at the boiling point.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials. The sample pan and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min).

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The boiling process is observed as a large endothermic peak in the DSC thermogram.

-

Boiling Point Determination: The onset temperature of the endothermic peak is taken as the boiling point of the substance at the pressure within the DSC cell. For accurate results, the pressure inside the cell should be controlled or measured.

Visualizations

Logical Relationship: Branching vs. Boiling Point

The following diagram illustrates the inverse relationship between the degree of branching in dodecane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, leading to a decrease in surface area and weaker London dispersion forces, which in turn lowers the boiling point.

Caption: Relationship between branching and boiling point in C12H26 isomers.

Experimental Workflow: Boiling Point Determination by DSC

This diagram outlines the key steps involved in determining the boiling point of a dodecane isomer using Differential Scanning Calorimetry.

References

- 1. 3-methylundecane [stenutz.eu]

- 2. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. webqc.org [webqc.org]

- 6. 2-methylundecane [chemister.ru]

- 7. 3-Methylundecane, 100 mg, CAS No. 1002-43-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. 4-methylundecane [chemister.ru]

- 9. 5-methylundecane [stenutz.eu]

- 10. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. 2,3,4-trimethylnonane [chemicalbook.com]

Spectroscopic Analysis of 5-Ethyl-2,2-dimethyloctane: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for 5-Ethyl-2,2-dimethyloctane, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, comprehensive experimental protocols for data acquisition, and logical diagrams to visualize molecular structure and experimental workflows.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra for this compound in publicly available databases, this section presents predicted data based on established principles of organic spectroscopy.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals in the upfield region, characteristic of saturated hydrocarbons. The chemical shifts are influenced by the electronic environment of each proton.

| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| a | ~ 0.85 | s | 9H |

| b | ~ 1.25 | m | 2H |

| c | ~ 1.25 | m | 2H |

| d | ~ 1.35 | m | 1H |

| e | ~ 1.25 | m | 2H |

| f | ~ 0.88 | t | 3H |

| g | ~ 1.25 | m | 2H |

| h | ~ 0.90 | t | 3H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the degree of substitution and proximity to branching points.

| Carbon (Label) | Chemical Shift (δ, ppm) (Predicted) | Carbon Type |

| 1 | ~ 29.0 | CH₃ |

| 2 | ~ 31.0 | C |

| 3 | ~ 42.0 | CH₂ |

| 4 | ~ 25.0 | CH₂ |

| 5 | ~ 45.0 | CH |

| 6 | ~ 28.0 | CH₂ |

| 7 | ~ 23.0 | CH₂ |

| 8 | ~ 14.0 | CH₃ |

| 9 (Ethyl CH₂) | ~ 26.0 | CH₂ |

| 10 (Ethyl CH₃) | ~ 11.0 | CH₃ |

Predicted IR Data

The infrared spectrum of an alkane is characterized by absorptions corresponding to C-H stretching and bending vibrations.[1][2] The C-C bond vibrations are typically weak and fall in the fingerprint region.[1][2]

| Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C-H Bend (CH₂) | 1450-1470 | Medium |

| C-H Bend (CH₃) | 1375-1385 and ~1465 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid alkane sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation for ¹H and ¹³C NMR

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For non-polar alkanes, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices.

-

Concentration: Prepare a solution by dissolving approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils of the NMR spectrometer (typically 4-5 cm).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often included in commercially available deuterated solvents.

2.1.2. ¹H NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field across the sample.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is appropriate.

-

Acquisition Time: Typically 2-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

2.1.3. ¹³C NMR Data Acquisition

-

Instrument Setup: The same sample and initial setup as for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum. If TMS is present, its signal will be at 0.00 ppm. Alternatively, the solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid moisture from fingerprints.

-

Sample Application: Place one to two drops of the liquid this compound onto the surface of one salt plate.

-

Film Formation: Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

2.2.2. IR Data Acquisition

-

Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared salt plates in the sample holder of the IR spectrometer.

-

Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plates with a dry, non-polar solvent (e.g., hexane (B92381) or chloroform) and store them in a desiccator.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

Caption: Molecular structure of this compound with carbon numbering.

References

An In-depth Technical Guide on 5-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,2-dimethyloctane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a branched-chain alkane, its physicochemical properties are of interest for understanding structure-property relationships in fuel and lubricant technologies, as well as for its potential as a non-polar solvent or an intermediate in chemical synthesis. This document provides a summary of its known properties and a proposed synthetic approach.

Physicochemical Properties

The majority of the available data on this compound is derived from computational models. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62183-97-5 | PubChem[1] |

| Canonical SMILES | CCCC(CC)CCC(C)(C)C | PubChem[1] |

| InChI Key | ACWGGQUVVQOZPJ-UHFFFAOYSA-N | PubChem[1] |

| Computed Boiling Point | Not available | |

| Computed Melting Point | Not available | |

| Computed Density | Not available |

Proposed Synthesis

While a specific synthesis for this compound has not been documented, a plausible route can be devised using established methods for creating carbon-carbon bonds and removing functional groups, such as the Grignard reaction followed by dehydration and hydrogenation.

3.1. Proposed Experimental Protocol

Step 1: Grignard Reaction

-

Objective: To form the carbon skeleton of the target molecule by reacting a Grignard reagent with a suitable ketone.

-

Procedure:

-

Prepare a Grignard reagent from 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) by reacting it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 4-heptanone (B92745) in anhydrous diethyl ether.

-

Slowly add the prepared Grignard reagent to the solution of 4-heptanone at 0 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 5-ethyl-2,2-dimethyloctan-5-ol.

-

Step 2: Dehydration of the Tertiary Alcohol

-

Objective: To eliminate the hydroxyl group to form an alkene.

-

Procedure:

-

To the crude 5-ethyl-2,2-dimethyloctan-5-ol, add a strong acid catalyst such as sulfuric acid or phosphoric acid.

-

Heat the mixture to induce dehydration. The resulting alkene mixture may contain isomers depending on the elimination pathway (Zaitsev's rule vs. Hofmann elimination).

-

Purify the alkene product by distillation.

-

Step 3: Hydrogenation of the Alkene

-

Objective: To reduce the double bond to a single bond, yielding the final alkane.

-

Procedure:

-

Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter off the catalyst and remove the solvent under reduced pressure to yield this compound.

-

Further purification can be achieved by distillation or column chromatography.

-

3.2. Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Analytical and Spectroscopic Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Expected Outcome: A single major peak in the gas chromatogram would indicate the purity of the compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns for branched alkanes would be observed, including the preferential cleavage at the branching points leading to stable carbocations.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical range for sp³ hybridized carbons in alkanes.

4.3. Infrared (IR) Spectroscopy

-

Expected Outcome: The IR spectrum would be characteristic of a saturated alkane, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of peaks corresponding to C=C or O-H bonds would confirm the successful conversion to the alkane.

Biological Activity and Signaling Pathways

There is currently no information available in scientific literature or databases regarding any specific biological activity or signaling pathway associated with this compound. Alkanes are generally considered to be biologically inert, though they can have effects as solvents or through non-specific interactions with cell membranes at high concentrations.

Conclusion

This compound is a branched alkane for which detailed experimental data is scarce. This guide provides a compilation of its computed properties and outlines a plausible, though unconfirmed, synthetic route. Further experimental investigation is required to validate these properties and explore potential applications. The analytical data provided can serve as a reference for future studies involving the synthesis and characterization of this compound.

References

A Technical Guide to the Solubility of 5-Ethyl-2,2-dimethyloctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethyl-2,2-dimethyloctane is a branched-chain aliphatic hydrocarbon with the chemical formula C12H26[1]. As a nonpolar molecule, its solubility is governed by the "like dissolves like" principle, indicating high solubility in nonpolar organic solvents and poor solubility in polar solvents such as water[2][3][4][5][6]. The large, branched structure results in van der Waals dispersion forces being the primary intermolecular interaction[2][3]. This document outlines the predicted solubility profile of this compound, presents qualitative solubility data for the analogous compound isododecane, and provides a robust experimental workflow for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of an alkane in an organic solvent is an energetically favorable process when the van der Waals forces between solvent molecules are broken and replaced by similar forces with the solute molecules[2][3][4]. Based on this principle, this compound is expected to be highly soluble in solvents with low polarity.

Its behavior can be confidently predicted by examining its structural isomer, isododecane, a common component in the cosmetics and industrial solvent industries. Isododecane is described as having very good solubility or unlimited miscibility with a wide range of organic solvents, while being virtually insoluble in water[7][8].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Mineral Spirits | High / Miscible | These solvents exclusively interact via van der Waals forces, perfectly matching the intermolecular forces of the nonpolar alkane[3][5][9]. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents, while having some polarity, effectively solvate hydrocarbons[7]. |

| Ethers & Esters | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | High / Miscible | These solvents have sufficient nonpolar character to readily dissolve large alkanes[7][8]. |

| Silicones | Dimethicone, Cyclomethicone | High / Miscible | Isododecane is known to be soluble in and compatible with silicones, a characteristic expected to be shared by its isomer[8][9]. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Low to Sparingly Soluble | The strong dipole-dipole interactions of these solvents make solvation of a nonpolar alkane energetically unfavorable. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Sparingly Soluble | While some miscibility with higher alcohols is noted for isododecane, solubility decreases significantly with more polar, short-chain alcohols due to their strong hydrogen-bonding networks[7][8]. |

| Aqueous | Water | Insoluble | The energy required to break the strong hydrogen bonds in water is not compensated by the weak van der Waals forces formed with the alkane[2][3][4]. |

Factors Influencing Solubility

The dissolution of a nonpolar solute like this compound into a solvent is primarily dictated by the relative polarity of the solute and solvent. The logical relationship is straightforward and can be visualized as a decision process.

Caption: Diagram 1: Logical Flow of Solubility Prediction.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique[10][11]. This analytical method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution[10][12].

4.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is necessary to ensure saturation[11].

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to demonstrate that equilibrium has been attained[12].

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostat for several hours to permit the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-droplets or particulates[12].

-

Analysis: Accurately dilute the filtered sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of the solute.

-

Calculation: Calculate the solubility from the measured concentration, accounting for any dilution. Express the results in appropriate units, such as g/100 mL, mol/L, or mole fraction.

The following diagram illustrates this experimental workflow.

Caption: Diagram 2: Experimental Workflow for Solubility Measurement.

Conclusion

While direct, quantitative solubility data for this compound is not currently published, a strong predictive assessment can be made based on its nonpolar, branched alkane structure and the known properties of its isomer, isododecane. It is expected to be highly soluble to miscible in nonpolar solvents such as hydrocarbons, ethers, and silicones, and poorly soluble in polar solvents, especially water. For applications requiring precise quantitative values, the provided experimental protocol offers a reliable methodology for their determination.

References

- 1. This compound | C12H26 | CID 53428791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. oit.edu [oit.edu]

- 7. haltermann-carless.com [haltermann-carless.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Isododecane | Cosmetic Ingredients Guide [ci.guide]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol: Synthesis of 5-Ethyl-2,2-dimethyloctane via Hydroisomerization of n-Dodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroisomerization of long-chain n-alkanes is a crucial process in the petroleum and chemical industries for the production of high-octane gasoline components, high-quality lubricant base oils, and specialty chemicals. This process transforms linear alkanes into their branched isomers, which possess superior properties such as higher octane (B31449) numbers and lower freezing points. This application note details the synthesis of 5-Ethyl-2,2-dimethyloctane, a highly branched C12 iso-alkane, through the hydroisomerization of n-dodecane. While the specific synthesis of this isomer is not extensively reported, this document provides a comprehensive protocol based on established principles of n-alkane hydroisomerization, focusing on conditions that favor the formation of multi-branched isomers. The methodologies and data presented are compiled from various scientific sources to guide researchers in achieving high yields of desired iso-alkanes.

Principles of n-Dodecane Hydroisomerization

The hydroisomerization of n-dodecane is a bifunctional catalytic process that involves two main types of active sites on the catalyst: a metallic site for hydrogenation-dehydrogenation and an acidic site for skeletal isomerization. The reaction mechanism proceeds through the following key steps:

-

Dehydrogenation: n-Dodecane is first dehydrogenated on a metal site (typically a noble metal like Platinum) to form n-dodecene isomers.

-

Protonation and Isomerization: The n-dodecene isomers migrate to Brønsted acid sites on the support (commonly a zeolite) where they are protonated to form carbenium ions. These carbenium ions then undergo skeletal rearrangement to form various branched isomers.

-

Hydrogenation: The branched carbenium ions are deprotonated to form iso-dodecenes, which then migrate back to the metal sites to be hydrogenated into the final branched alkane products.

A critical aspect of this process is the balance between the metal and acid functions of the catalyst. An optimal balance is necessary to maximize the yield of desired isomers while minimizing side reactions like hydrocracking, which leads to the formation of lower molecular weight products. The shape selectivity of the zeolite support also plays a vital role in determining the product distribution, particularly the ratio of mono- to multi-branched isomers.

Application

The synthesis of highly branched alkanes like this compound is of significant interest for several applications:

-

High-Octane Fuel Components: Multi-branched alkanes have excellent anti-knock properties and are valuable as blending components for high-octane gasoline.

-

Lubricant Base Oils: Isoparaffins with a high degree of branching exhibit low pour points and high viscosity indices, making them ideal for high-performance lubricants.

-

Specialty Solvents: The unique physical properties of specific iso-alkanes can be advantageous in various industrial solvent applications.

-

Reference Compounds: Pure isomers are essential as reference standards in analytical chemistry, particularly for the detailed characterization of complex hydrocarbon mixtures.

Experimental Protocols

This section provides detailed protocols for catalyst preparation, the hydroisomerization reaction, and product analysis.

Catalyst Preparation: 0.5 wt% Pt on H-ZSM-22 Zeolite

Materials:

-

H-ZSM-22 Zeolite powder

-

Tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂)

-

Deionized water

-

Ammonium (B1175870) nitrate (NH₄NO₃)

Procedure:

-

Ion Exchange (optional, for converting NH₄⁺-ZSM-22 to H-ZSM-22):

-

If starting with the ammonium form of the zeolite, calcine the NH₄-ZSM-22 powder in a muffle furnace. Ramp the temperature to 550 °C at a rate of 5 °C/min and hold for 5 hours in a stream of dry air to convert it to the protonated form (H-ZSM-22).

-

-

Impregnation:

-

Prepare a solution of tetraammineplatinum(II) nitrate in deionized water. The amount of the platinum precursor should be calculated to achieve a final platinum loading of 0.5 wt% on the zeolite.

-

Add the H-ZSM-22 powder to the platinum precursor solution.

-

Stir the suspension at room temperature for 24 hours to ensure uniform impregnation.

-

Remove the excess water using a rotary evaporator at 60 °C.

-

Dry the resulting solid in an oven at 110 °C for 12 hours.

-

-

Calcination and Reduction:

-

Calcine the dried powder in a muffle furnace under a flow of dry air. Increase the temperature to 350 °C at a rate of 2 °C/min and hold for 3 hours.

-

Prior to the hydroisomerization reaction, the catalyst must be reduced. Place the calcined catalyst in the reactor and reduce it in situ under a flow of hydrogen (H₂). Typically, the temperature is ramped to 400 °C and held for 4 hours.

-

Hydroisomerization of n-Dodecane

Apparatus:

-

High-pressure fixed-bed reactor system

-

Mass flow controllers for gas feeds (H₂ and N₂)

-

High-pressure liquid pump for n-dodecane feed

-

Temperature controller and furnace for the reactor

-

Back-pressure regulator to maintain system pressure

-

Gas-liquid separator to collect the products

Procedure:

-

Catalyst Loading:

-

Load approximately 1.0 g of the prepared Pt/H-ZSM-22 catalyst into the center of the fixed-bed reactor. The catalyst bed is typically supported by quartz wool plugs.

-

-

System Purge and Pressurization:

-

Purge the reactor system with an inert gas, such as nitrogen (N₂), to remove any air.

-

Pressurize the system with hydrogen to the desired reaction pressure (e.g., 4.0 MPa).

-

-

Catalyst Reduction (if not done previously):

-

Heat the reactor to the reduction temperature (e.g., 400 °C) under a hydrogen flow and hold for the specified time.

-

-

Reaction:

-

After reduction, adjust the reactor temperature to the desired reaction temperature (e.g., 280-340 °C).

-

Start the flow of n-dodecane using the high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 1.0 h⁻¹.

-

Maintain a constant flow of hydrogen, typically at a H₂/n-dodecane molar ratio of 10-20.

-

Allow the reaction to stabilize for a few hours.

-

-

Product Collection:

-

The reactor effluent is cooled and passed through a gas-liquid separator.

-

Collect liquid product samples periodically for analysis.

-

The gaseous products can be analyzed online using a gas chromatograph.

-

Product Analysis Protocol

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., PONA, DB-5).

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for isomer identification.

Procedure:

-

Sample Preparation:

-

Dilute the collected liquid product samples in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

-

Add an internal standard (e.g., n-undecane) for quantitative analysis.

-

-

GC-FID Analysis:

-

Inject the prepared sample into the GC-FID.

-

Use a suitable temperature program to separate the components. A typical program might start at 40 °C, hold for 10 minutes, then ramp to 250 °C at 5 °C/min.

-

Identify the peaks based on their retention times relative to known standards.

-

Quantify the components by comparing their peak areas to that of the internal standard.

-

-

GC-MS Analysis for Isomer Identification:

-

Inject a sample into the GC-MS to identify the specific isomers present in the product mixture.

-

The mass spectra of branched alkanes show characteristic fragmentation patterns that can be used for structural elucidation. Preferential cleavage occurs at the branching points, leading to the formation of stable carbocations.[1]

-

Data Presentation

The following tables summarize typical quantitative data for the hydroisomerization of n-dodecane over various bifunctional catalysts. Note that specific yields for this compound are not available in the literature; the data reflects broader product categories.

Table 1: Performance of Different Pt/Zeolite Catalysts in n-Dodecane Hydroisomerization

| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | n-Dodecane Conversion (%) | Isomer Selectivity (%) | Multi-branched Isomer Selectivity (%) | Reference |

| 0.5% Pt/ZSM-22 | 300 | 2.0 | 2.0 | 96.0 | 52.0 | - | [1] |

| 0.5% Pt/SAPO-11 | 320 | 0.1 | 4.0 | 76.0 | 80.0 | - | [2] |

| 0.5% Pt/Y-Zeolite | 350 | 3.0 | 1.0 | 100 | 72.0 (Yield) | - | [3] |

| 0.5% Pt/ZSM-12 | 320 | 4.0 | 2.0 | ~90 | ~83 | ~55 | [4] |

| 0.5% Pt/Beta | 300 | 4.0 | 1.0 | ~85 | ~90 | High | Inferred from[2] |

Table 2: Influence of Reaction Temperature on n-Dodecane Hydroisomerization over Pt/ZSM-48

| Temperature (°C) | n-Dodecane Conversion (%) | Isomer Selectivity (%) | Cracking Selectivity (%) | Reference |

| 260 | ~30 | >95 | <5 | [5] |

| 280 | ~60 | ~90 | ~10 | [5] |

| 300 | ~85 | ~80 | ~20 | [5] |

| 320 | >95 | <70 | >30 | [5] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Ethyl-2,2-dimethyloctane in Diesel Fuel Surrogates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Ethyl-2,2-dimethyloctane as a component in diesel fuel surrogates. This document outlines its physicochemical properties, protocols for its evaluation, and its role in mimicking the complex combustion behavior of commercial diesel fuels.

Introduction

Diesel fuel is a complex mixture of hydrocarbons, making it challenging to model its combustion and emission formation processes accurately. Diesel fuel surrogates, simpler mixtures of well-characterized compounds, are essential tools for researchers to understand and predict the behavior of real fuels.[1][2] Highly branched alkanes are a critical class of compounds in diesel fuel, influencing properties like ignition quality and viscosity. This compound, a C12 branched alkane, presents itself as a potential candidate for inclusion in diesel surrogate formulations due to its molecular structure.

Physicochemical Properties

While specific experimental data for this compound in the context of fuel properties is limited, we can infer its characteristics based on general trends for branched alkanes and data for similar C12 isomers.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (C12H26) | n-Dodecane (C12H26) | General Trend for Branched Alkanes |

| Molecular Weight ( g/mol ) | 170.33[3] | 170.34 | - |

| Cetane Number (CN) | Not available (Estimated to be lower than linear alkanes) | 75-80 | Branching generally lowers the cetane number.[4][5][6][7] |

| Density @ 20°C (g/cm³) | Not available | ~0.749 | Branching tends to decrease density compared to linear alkanes of the same carbon number.[8][9] |

| Kinematic Viscosity @ 40°C (cSt) | Not available | ~1.38 | Increased branching in shorter to medium-chain alkanes typically reduces viscosity.[10][11][12] |

Experimental Protocols

To evaluate this compound as a diesel surrogate component, a series of standardized tests must be performed. The following are detailed protocols based on ASTM standards.

Protocol 1: Determination of Derived Cetane Number (DCN)

Objective: To determine the ignition quality of this compound.

Apparatus: Ignition Quality Tester (IQT™)

Procedure (based on ASTM D6890):

-

Instrument Preparation:

-

Ensure the IQT™ is calibrated using primary reference fuels (n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane).

-

Set the combustion chamber temperature and pressure to the standard conditions specified in the ASTM method.

-

-

Sample Preparation:

-

Obtain a representative sample of this compound (minimum 100 mL).

-

Ensure the sample is free of contaminants and water.

-

-

Measurement:

-

Introduce the sample into the IQT™ fuel delivery system.

-

Initiate the automated test sequence. The instrument injects a small, precise amount of the fuel into the heated, pressurized combustion chamber.

-

The IQT™ measures the ignition delay, which is the time between the start of injection and the onset of combustion.

-

The instrument's software automatically calculates the Derived Cetane Number based on the measured ignition delay and the calibration data.

-

-

Data Analysis:

-

Record the DCN value.

-

Perform at least two replicate measurements to ensure repeatability.

-

Protocol 2: Determination of Kinematic Viscosity

Objective: To measure the resistance to flow of this compound at a specified temperature.

Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.

Procedure (based on ASTM D445):

-

Apparatus Setup:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

-

Place the viscometer in the temperature-controlled bath set to the desired temperature (e.g., 40°C). Allow the viscometer to equilibrate.

-

-

Sample Preparation:

-

Filter the sample of this compound to remove any particulate matter.

-

-

Measurement:

-

Introduce the sample into the viscometer.

-

Allow the sample to reach thermal equilibrium in the bath.

-

Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time it takes for the liquid to flow between the upper and lower timing marks.

-

-

Calculation:

-

Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where: C = calibration constant of the viscometer (mm²/s²) t = measured flow time (s)

-

Perform multiple measurements and average the results.

-

Protocol 3: Determination of Density

Objective: To measure the mass per unit volume of this compound.

Apparatus: Digital density meter.

Procedure (based on ASTM D4052):

-

Instrument Calibration:

-

Calibrate the digital density meter with dry air and freshly distilled water at the test temperature.

-

-

Sample Handling:

-

Inject a small volume of this compound into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

-

Measurement:

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample.

-

The density is automatically calculated and displayed by the instrument's software.

-

-

Reporting:

-

Record the density at the specified temperature.

-

Diagrams

Logical Workflow for Evaluating a Novel Diesel Surrogate Component

Caption: Workflow for evaluating a new diesel surrogate component.

Simplified Diesel Combustion Chemistry Pathway

References

- 1. Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodology for Formulating Diesel Surrogate Fuels with Accurate Compositional, Ignition-Quality, and Volatility Characteristics | NIST [nist.gov]

- 3. This compound | C12H26 | CID 53428791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. monash.edu [monash.edu]

gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 5-Ethyl-2,2-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a comprehensive guide for the identification and quantification of this branched alkane. The included data and visualizations serve as a practical reference for researchers in various fields, including organic chemistry, materials science, and drug development, where the characterization of such compounds is crucial.

Introduction

This compound (C12H26, Molecular Weight: 170.33 g/mol ) is a saturated branched-chain hydrocarbon.[1][2] The analysis of such alkanes is essential in various applications, including the characterization of fuels, lubricants, and as potential biomarkers or impurities in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[3] Its high chromatographic resolution and the detailed structural information from mass spectrometry make it the ideal method for analyzing complex hydrocarbon mixtures and identifying specific isomers like this compound.

Experimental Protocol

This section details the methodology for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

-

Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.[3][4] Ensure the solvent is of high purity (GC or HPLC grade).

-

Concentration: The recommended sample concentration is approximately 10 µg/mL.[4] This concentration aims for a column loading of about 10 ng with a 1 µL injection volume in splitless mode.[4]

-

Filtration: If the sample contains particulates, centrifuge and filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[3]

-

Vial Transfer: Transfer the final prepared sample into a 2 mL glass autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. A non-polar stationary phase is generally preferred for the separation of alkanes.[5]

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[6] |

| Carrier Gas | Helium, 99.999% purity |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-450 amu |

| Scan Speed | 1562 amu/s |

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the protocol described above. The retention time is an estimate and may vary depending on the specific instrumentation and conditions. The mass-to-charge ratios (m/z) of the characteristic fragments are predicted based on typical alkane fragmentation patterns.

| Compound | Retention Time (min) | Molecular Ion [M]+ (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |

| This compound | ~12.5 | 170 (low intensity) | 57 | 43, 71, 85, 113, 141 |

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis from sample preparation to data interpretation.

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. In mass spectrometry, alkanes typically fragment through the loss of alkyl radicals, with the charge being retained by the more stable carbocation.

Caption: Predicted fragmentation of this compound.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the GC-MS analysis of this compound. Adherence to the specified sample preparation and instrument conditions will enable researchers to achieve accurate identification and quantification of this compound. The provided data and diagrams serve as a valuable resource for interpreting analytical results and understanding the behavior of branched alkanes in GC-MS systems.

References

Application Note: Determining the Cetane Number of 5-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract